Cas no 1803669-52-4 (6-Amino-3-chloro-4-(difluoromethyl)pyridine-2-sulfonamide)

6-Amino-3-chloro-4-(difluoromethyl)pyridine-2-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- 6-Amino-3-chloro-4-(difluoromethyl)pyridine-2-sulfonamide
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- Inchi: 1S/C6H6ClF2N3O2S/c7-4-2(5(8)9)1-3(10)12-6(4)15(11,13)14/h1,5H,(H2,10,12)(H2,11,13,14)
- InChI Key: GBWGMDYFTIEGME-UHFFFAOYSA-N
- SMILES: ClC1=C(C(F)F)C=C(N)N=C1S(N)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 321
- XLogP3: 0.7
- Topological Polar Surface Area: 107
6-Amino-3-chloro-4-(difluoromethyl)pyridine-2-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029070425-1g |
6-Amino-3-chloro-4-(difluoromethyl)pyridine-2-sulfonamide |
1803669-52-4 | 97% | 1g |
$1,475.10 | 2022-04-02 |
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Additional information on 6-Amino-3-chloro-4-(difluoromethyl)pyridine-2-sulfonamide
Introduction to 6-Amino-3-chloro-4-(difluoromethyl)pyridine-2-sulfonamide (CAS No. 1803669-52-4)
6-Amino-3-chloro-4-(difluoromethyl)pyridine-2-sulfonamide is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 1803669-52-4, belongs to the pyridine sulfonamide class, a group of molecules known for their diverse biological activities and potential therapeutic applications. The structural features of this compound, including the presence of an amino group, a chloro substituent, a difluoromethyl group, and a sulfonamide moiety, contribute to its unique chemical properties and reactivity, making it a valuable scaffold for drug discovery and development.
The synthesis and characterization of 6-Amino-3-chloro-4-(difluoromethyl)pyridine-2-sulfonamide have been extensively studied due to its promising pharmacological profile. The compound’s molecular structure allows for interactions with various biological targets, which has led to its exploration in the development of novel therapeutic agents. Recent advancements in computational chemistry and molecular modeling have further enhanced the understanding of how this compound interacts with biological systems, providing insights into its potential mechanisms of action.
One of the most compelling aspects of 6-Amino-3-chloro-4-(difluoromethyl)pyridine-2-sulfonamide is its versatility in medicinal chemistry. The presence of multiple functional groups makes it an attractive candidate for structure-activity relationship (SAR) studies, enabling researchers to modify its core structure to optimize biological activity. For instance, the difluoromethyl group is known to enhance metabolic stability and binding affinity, while the sulfonamide moiety often contributes to water solubility and bioavailability. These properties make it a compelling candidate for further investigation in drug design.
In recent years, there has been growing interest in the development of small-molecule inhibitors targeting protein-protein interactions (PPIs), which play a crucial role in many diseases. 6-Amino-3-chloro-4-(difluoromethyl)pyridine-2-sulfonamide has shown potential as a lead compound in this area due to its ability to disrupt specific PPIs through its sulfonamide-based interactions. Preliminary studies have indicated that derivatives of this compound may exhibit inhibitory effects on key targets involved in cancer progression, inflammation, and infectious diseases. These findings have spurred further research into optimizing its pharmacokinetic properties and exploring its therapeutic potential.
The synthesis of 6-Amino-3-chloro-4-(difluoromethyl)pyridine-2-sulfonamide involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the complex framework of this molecule efficiently. The use of modern spectroscopic techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) has been instrumental in confirming the structural integrity and purity of the compound.
From a computational chemistry perspective, 6-Amino-3-chloro-4-(difluoromethyl)pyridine-2-sulfonamide has been subjected to rigorous molecular dynamics simulations and quantum mechanical calculations to elucidate its binding interactions with biological targets. These studies have provided valuable insights into the compound’s binding affinity, solvation properties, and conformational dynamics. Such data are crucial for guiding medicinal chemists in designing next-generation analogs with improved pharmacological profiles.
The pharmacological evaluation of 6-Amino-3-chloro-4-(difluoromethyl)pyridine-2-sulfonamide has revealed several promising characteristics that make it an attractive candidate for further development. In vitro assays have demonstrated its ability to modulate key signaling pathways associated with various diseases. For example, studies have shown that derivatives of this compound can inhibit enzymes involved in cancer cell proliferation and angiogenesis. Additionally, preclinical studies have indicated potential therapeutic effects against inflammatory disorders by modulating cytokine production and immune responses.
The development of novel pharmaceutical agents relies heavily on understanding the physicochemical properties of candidate compounds. 6-Amino-3-chloro-4-(difluoromethyl)pyridine-2-sulfonamide exhibits favorable properties such as adequate solubility in both aqueous and organic solvents, which facilitate formulation development for various delivery routes. Its stability under different storage conditions also makes it suitable for industrial-scale production. These attributes are critical factors that contribute to the progression of a compound from early-stage research to clinical trials.
In conclusion,6-Amino-3-chloro-4-(difluoromethyl)pyridine-2-sulfonamide (CAS No. 1803669-52-4) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and promising biological activities. The ongoing research into this compound underscores its potential as a lead molecule for developing novel therapeutic agents targeting various diseases. As our understanding of molecular interactions continues to evolve, compounds like 6-Amino-3-chloro-4-(difluoromethyl)pyridine-2-sulfonamide are poised to play a pivotal role in shaping the future of drug discovery and development.
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